molecular formula C10H20N2O3 B2379322 N'-[(oxolan-3-yl)methyl](tert-butoxy)carbohydrazide CAS No. 866143-73-9

N'-[(oxolan-3-yl)methyl](tert-butoxy)carbohydrazide

Cat. No.: B2379322
CAS No.: 866143-73-9
M. Wt: 216.281
InChI Key: RIWWGPKTYAHFGC-UHFFFAOYSA-N
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Description

N'-(oxolan-3-yl)methylcarbohydrazide is a carbohydrazide derivative featuring a tert-butoxy carbonyl group and an oxolan-3-ylmethyl substituent. This compound belongs to a broader class of tert-butoxy carbohydrazides, which are widely explored in medicinal and materials chemistry for their tunable reactivity and structural versatility.

Properties

IUPAC Name

tert-butyl N-(oxolan-3-ylmethylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWWGPKTYAHFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(oxolan-3-yl)methylcarbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with an oxolane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of N’-(oxolan-3-yl)methylcarbohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

N’-(oxolan-3-yl)methylcarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-(oxolan-3-yl)methylcarbohydrazide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of N’-(oxolan-3-yl)methylcarbohydrazide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives .

Scientific Research Applications

N’-(oxolan-3-yl)methylcarbohydrazide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(oxolan-3-yl)methylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N'-(oxolan-3-yl)methylcarbohydrazide and analogous compounds:

Compound Name (CAS or Reference) Substituents/Structural Features Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors XlogP Key Applications/Notes
N'-(oxolan-3-yl)methylcarbohydrazide Oxolan-3-ylmethyl, tert-butoxy C₁₀H₁₉N₃O₃* ~241.28 2 / 5 ~1.8† Potential solubility in polar solvents
N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide (166974-77-2) 3-nitrophenyl, tert-butoxy C₁₁H₁₅N₃O₄ 253.25 2 / 5 2.6 High reactivity due to electron-withdrawing nitro group
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide (1282030-14-1) 1-methylpiperidin-4-yl, tert-butoxy C₁₁H₂₁N₃O₂ 227.30 2 / 4 ~1.2‡ Enhanced basicity from piperidine
3-tert-Butyl-N′-[(E)-(4-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (1284275-05-3) Pyrazole, 4-methoxyphenyl, tert-butyl C₁₈H₂₂N₄O₂ 326.40 2 / 4 ~3.1 Applications in coordination chemistry
4-(TERT-BUTYL)-N'-((E)-(4-[(3-CHLOROBENZYL)OXY]PHENYL)METHYLIDENE)BENZENECARBOHYDRAZIDE (477863-17-5) Chlorobenzyloxy, tert-butyl C₂₅H₂₅ClN₂O₂ 420.93 1 / 3 ~4.5 High molecular weight, hydrophobic

*Estimated based on structural similarity; †Predicted based on oxolan polarity; ‡Predicted based on piperidine basicity.

Structural and Electronic Differences

  • Oxolan vs. However, the tert-butyl group maintains steric protection common across all analogs.
  • Electron-Deficient vs. Electron-Rich Groups : The 3-nitrophenyl substituent () is strongly electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic substitutions. In contrast, the methoxyphenyl group () is electron-donating, stabilizing conjugated systems .
  • Heterocyclic vs. Aliphatic Substituents : The piperidinyl substituent () introduces basicity, while the pyrazole ring () may facilitate metal coordination in catalysis .

Biological Activity

N'-(oxolan-3-yl)methylcarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and neuroprotective effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a carbohydrazide moiety linked to an oxolan ring and a tert-butoxy group. Its molecular structure can be represented as follows:

C12H19N3O3\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}_3

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives related to carbohydrazides. For instance, compounds similar to N'-(oxolan-3-yl)methylcarbohydrazide have shown significant activity against both Gram-positive and Gram-negative bacterial strains.

CompoundTarget BacteriaIC50 (µg/mL)
Compound AStaphylococcus aureus0.195
Compound BPseudomonas aeruginosa0.250

These results indicate that modifications in the structure can enhance antibacterial efficacy, suggesting that N'-(oxolan-3-yl)methylcarbohydrazide may possess similar or superior activity depending on its specific interactions with bacterial membranes .

2. Antitumor Activity

The antitumor potential of N'-(oxolan-3-yl)methylcarbohydrazide has been evaluated in various studies, focusing on its ability to inhibit tumor cell proliferation. One notable study demonstrated that derivatives of carbohydrazides exhibited cytotoxic effects on cancer cell lines through the induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
HeLa (Cervical Cancer)4.5Cell cycle arrest

The mechanisms involved include the inhibition of key signaling pathways associated with tumor growth, such as the STAT3 pathway, which is crucial for cellular proliferation and survival .

3. Neuroprotective Effects

Neuroprotection is another promising area for N'-(oxolan-3-yl)methylcarbohydrazide. Research indicates that certain carbohydrazide derivatives can protect neuronal cells from oxidative stress and excitotoxicity.

CompoundNeuronal Cell LineProtective Concentration (µM)
Compound CHT22 (Neuronal Cells)3.0

This protective effect is believed to be mediated through antioxidative mechanisms, potentially involving the modulation of glutathione levels within the cells .

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several carbohydrazide derivatives, including N'-(oxolan-3-yl)methylcarbohydrazide, and tested their antibacterial activity against common pathogens. The results showed that structural modifications significantly influenced their potency, with some derivatives outperforming traditional antibiotics .

Case Study 2: Antitumor Activity in vitro

A recent investigation assessed the cytotoxic effects of N'-(oxolan-3-yl)methylcarbohydrazide on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapy .

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